molecular formula C10H14OS B8068305 2-[3-(Methoxymethyl)phenyl]ethane-1-thiol

2-[3-(Methoxymethyl)phenyl]ethane-1-thiol

Cat. No.: B8068305
M. Wt: 182.28 g/mol
InChI Key: COEJNQVKNMHYAW-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethyl)phenyl]ethane-1-thiol is an organic compound characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxymethyl)phenyl]ethane-1-thiol typically involves the introduction of the methoxymethyl group onto the phenyl ring, followed by the attachment of the ethane-1-thiol group. One common method involves the use of a Friedel-Crafts alkylation reaction to introduce the methoxymethyl group onto the phenyl ring. This is followed by a thiolation reaction to attach the ethane-1-thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethyl)phenyl]ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(Methoxymethyl)phenyl]ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The methoxymethyl group can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Methoxymethyl)phenyl]ethanol
  • 2-[3-(Methoxymethyl)phenyl]ethanamine
  • 2-[3-(Methoxymethyl)phenyl]ethanoic acid

Uniqueness

2-[3-(Methoxymethyl)phenyl]ethane-1-thiol is unique due to the presence of both a methoxymethyl group and a thiol group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(methoxymethyl)phenyl]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-11-8-10-4-2-3-9(7-10)5-6-12/h2-4,7,12H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEJNQVKNMHYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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